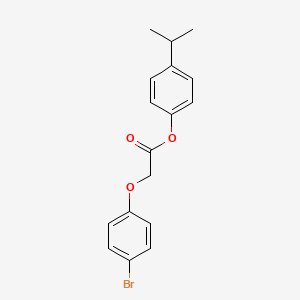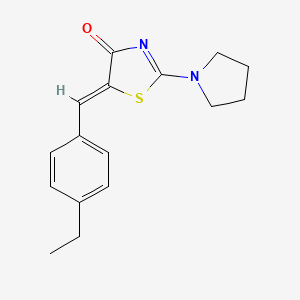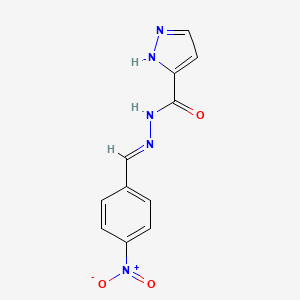![molecular formula C21H19FN4O3 B5578131 N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related indazole derivatives often involves multistep synthetic routes that may include condensation, nucleophilic substitution reactions, and cyclization processes. For compounds with similar complexity, synthesis routes typically start from readily available starting materials, proceeding through intermediates to the final product. Detailed synthetic methodologies can involve the creation of specific bonds under controlled conditions to ensure the desired product's purity and yield (McLaughlin et al., 2016; Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like N-[1-(3-Fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide is typically elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the compound's atomic arrangement, functional groups, and stereochemistry (Lu et al., 2020; Uchiyama et al., 2015).
Chemical Reactions and Properties
The chemical behavior of indazole derivatives is influenced by their functional groups. They may undergo reactions typical for carboxamides, cyclobutanes, and fluorophenyls, such as nucleophilic substitution, addition reactions, and electrophilic aromatic substitution. The presence of the oxazolidine ring introduces additional reactivity, potentially including ring-opening reactions under certain conditions (Reyes et al., 2008).
Physical Properties Analysis
The physical properties of such a compound, including melting point, solubility in various solvents, and crystalline form, can be determined through experimental measurements. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Schroeder et al., 2009).
Chemical Properties Analysis
Chemical properties like reactivity with other substances, stability under different conditions, and the presence of functional groups can be assessed using spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide insights into the compound's potential chemical interactions and stability profile (Girreser et al., 2016).
科学的研究の応用
Synthesis and Analytical Characterization
Research chemicals like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers demonstrate the importance of synthetic methodologies and analytical characterization in identifying and differentiating closely related compounds. Such studies highlight the synthesis routes, structural elucidation, and analytical techniques (e.g., chromatography, mass spectrometry, and crystal structure analysis) used for research chemicals (McLaughlin et al., 2016).
Antibacterial and Antimicrobial Activities
Oxazolidinone derivatives, such as U-100592 and U-100766, have been studied for their novel antibacterial activities against a wide range of clinically important human pathogens. These studies involve determining the minimum inhibitory concentrations (MICs) against various bacterial strains and investigating the mechanisms of action, resistance profiles, and potential therapeutic applications (Zurenko et al., 1996).
Antitumor Activity
Compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and evaluated for their antitumor activities. Such research focuses on the synthesis of novel compounds and their biological evaluation against cancer cell lines, aiming to identify potential anticancer agents (Hao et al., 2017).
Synthetic Cannabinoid Metabolism
Studies on the metabolism of synthetic cannabinoids, including their in vitro human liver microsome metabolism and urinary metabolite identification, are crucial for understanding the pharmacokinetics, toxicology, and detection methods for these substances. Such research aids in the development of analytical methods for forensic and clinical toxicology (Castaneto et al., 2015).
特性
IUPAC Name |
N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)indazol-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c22-14-6-2-7-15(12-14)26-17-9-3-8-16(25-10-11-29-21(25)28)18(17)19(24-26)23-20(27)13-4-1-5-13/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBBDHFVXJHMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOC4=O)C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)
![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578136.png)